tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-1-azaspiro[44]nonane-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a member of the azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the spiro structure or the functional groups attached to it.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The hydroxyl group and the spiro-connected nitrogen atom are likely key functional groups involved in these interactions, potentially affecting molecular pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Uniqueness
tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the hydroxyl group at the 6-position and the tert-butyl ester group. These functional groups confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-5-8-13(14)7-4-6-10(13)15/h10,15H,4-9H2,1-3H3 |
InChI Key |
CSQRGDKPKDHLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC2O |
Origin of Product |
United States |
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